molecular formula C18H15N5O4 B2919598 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-30-5

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2919598
CAS No.: 898422-30-5
M. Wt: 365.349
InChI Key: JERZJMKCNJYDPM-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using furan-2-carboxylic acid as a starting material.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the purine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-2-(thiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylate

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-2-26-11-7-5-10(6-8-11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZJMKCNJYDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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